molecular formula C9H21NO B13254114 2-[(2-Methylpentan-3-yl)amino]propan-1-ol

2-[(2-Methylpentan-3-yl)amino]propan-1-ol

Cat. No.: B13254114
M. Wt: 159.27 g/mol
InChI Key: LFOHLRAAITYSBT-UHFFFAOYSA-N
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Description

2-[(2-Methylpentan-3-yl)amino]propan-1-ol is a secondary amino alcohol characterized by a branched alkylamine group (2-methylpentan-3-yl) attached to the amino nitrogen of propan-1-ol. This structure confers both hydrophilic (due to the hydroxyl group) and lipophilic (due to the branched alkyl chain) properties, making it relevant in pharmaceutical and organic synthesis contexts.

The 2-methylpentan-3-yl substituent is structurally similar to pinacolyl (1,2,2-trimethylpropyl) groups observed in phosphonate esters (e.g., bis(1-ethyl-2-methylpropyl) methylphosphonate), which are known for their stability and resistance to hydrolysis . This structural motif may influence the compound’s metabolic stability and reactivity in synthetic pathways.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-(2-methylpentan-3-ylamino)propan-1-ol

InChI

InChI=1S/C9H21NO/c1-5-9(7(2)3)10-8(4)6-11/h7-11H,5-6H2,1-4H3

InChI Key

LFOHLRAAITYSBT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpentan-3-yl)amino]propan-1-ol typically involves the reaction of 2-methylpentan-3-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the epoxide ring and the subsequent formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-[(2-Methylpentan-3-yl)amino]propan-1-ol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpentan-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Methylpentan-3-yl)amino]propan-1-ol is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methylpentan-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can affect various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Key Observations:

Boiling Point : The compound’s boiling point is expected to fall between 350–400°C, higher than primary amines (e.g., 2-methyl-1-propanamine at 378°C) due to stronger intermolecular hydrogen bonding from the hydroxyl group .

Density: Likely comparable to 2-methyl-1-propanol (1.7 g/cm³), as the hydroxyl group and alkyl chain balance polarity and molecular packing.

Refractive Index: Similar to branched alcohols (e.g., 10.6 for 2-methyl-1-propanol), reflecting moderate polarizability .

Pharmacological Potential

The branched alkyl chain in 2-[(2-Methylpentan-3-yl)amino]propan-1-ol could modulate membrane permeability and target affinity, warranting further study.

Biological Activity

The compound 2-[(2-Methylpentan-3-yl)amino]propan-1-ol, also known as a secondary amine and an alcohol, has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

2-[(2-Methylpentan-3-yl)amino]propan-1-ol has the molecular formula C8H19NOC_8H_{19}NO and a molecular weight of approximately 157.24 g/mol. Its structure features a branched alkyl chain attached to an amino group and a hydroxyl group, which contribute to its reactivity and biological interactions.

The biological activity of 2-[(2-Methylpentan-3-yl)amino]propan-1-ol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by:

  • Binding to Active Sites : It may interact directly with enzyme active sites, altering their conformation and activity.
  • Influencing Signaling Pathways : By binding to receptors, it can initiate or inhibit signaling cascades, leading to various physiological responses.

Biological Activity Overview

The biological activities associated with 2-[(2-Methylpentan-3-yl)amino]propan-1-ol include:

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various amino alcohols, including 2-[(2-Methylpentan-3-yl)amino]propan-1-ol. The results indicated that the compound demonstrated significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be within the range of 50–100 µg/mL .

Evaluation of Analgesic Properties

In another study focused on the analgesic properties of related compounds, researchers synthesized several derivatives of amino alcohols. One derivative showed promising results in reducing pain responses in animal models. The study concluded that modifications to the alkyl chain could enhance analgesic efficacy while maintaining low toxicity profiles .

Data Table: Biological Activity Summary

Activity Effect Reference
AntimicrobialInhibitory effect on Staphylococcus aureus
AnalgesicPain reduction in animal models
Enzyme ModulationInteraction with specific enzymes

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